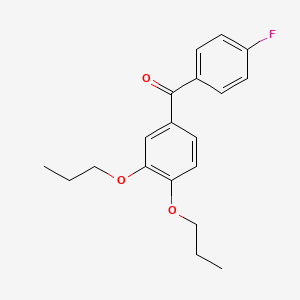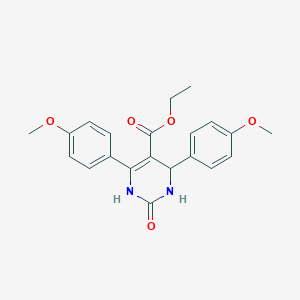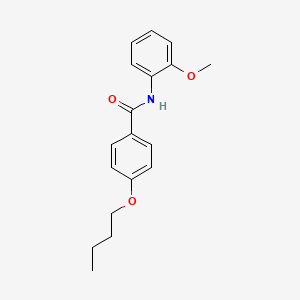
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone, also known as DPFM, is a chemical compound that belongs to the family of synthetic cathinones. It is a designer drug that has been used for recreational purposes due to its psychoactive effects. However, the scientific community has shown interest in DPFM due to its potential applications in research.
Mécanisme D'action
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone acts as a reuptake inhibitor of monoamine neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an enhanced activation of their respective receptors, leading to the psychoactive effects of this compound.
Biochemical and physiological effects:
This compound has been shown to increase locomotor activity and induce hyperthermia in animal studies. It also has an effect on the reward system in the brain, leading to increased dopamine release. This compound has been shown to have a higher potency than other synthetic cathinones, such as mephedrone and methylone.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone has advantages in laboratory experiments due to its high potency and selectivity for monoamine transporters. However, its recreational use and potential for abuse make it a controlled substance, which limits its availability for research purposes.
Orientations Futures
Future research on (3,4-dipropoxyphenyl)(4-fluorophenyl)methanone could focus on its potential as a treatment for depression and anxiety disorders. It could also be studied for its potential as a tool for understanding the mechanisms of monoamine neurotransmitter transport and the role of the reward system in addiction. Additionally, further research could investigate the effects of this compound on other neurotransmitter systems and its potential to interact with other drugs.
Méthodes De Synthèse
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of 4-fluorobenzoyl chloride with 3,4-dipropoxytoluene in the presence of a Lewis acid catalyst. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the aryl-aryl bond.
Applications De Recherche Scientifique
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone has been used in various scientific research studies, including in vitro and in vivo experiments to investigate its effects on the central nervous system. It has been shown to act as a monoamine transporter inhibitor, which affects the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been studied for its potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
(3,4-dipropoxyphenyl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FO3/c1-3-11-22-17-10-7-15(13-18(17)23-12-4-2)19(21)14-5-8-16(20)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMRNAWQXMXJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)F)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4-ethylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5068900.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5068906.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5068920.png)
![(3-furylmethyl)({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5068923.png)

![1-(cyclohexylmethyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5068932.png)
![2-hydroxy-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5068935.png)
![3-[1-(2-methoxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5068940.png)
![1-[4-(4-bromophenoxy)butyl]-4-methylpiperazine oxalate](/img/structure/B5068946.png)
![N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B5068947.png)
![1,3-dimethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5068957.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylethyl)-4-piperidinol](/img/structure/B5068960.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5068982.png)
